4-{[(E)-(4-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
4-{[(E)-(4-Chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a Schiff base derived from 4-aminoantipyrine (4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one), a pyrazolone derivative with a well-documented aminopyrazolone core . The compound is synthesized via condensation of 4-aminoantipyrine with 4-chlorobenzaldehyde, forming an (E)-configured imine linkage. Its structure features a planar pyrazolone ring system conjugated with the aromatic 4-chlorophenyl group, stabilized by intramolecular hydrogen bonding and π-π interactions. Crystallographic studies of analogous compounds reveal that such Schiff bases adopt planar geometries, critical for biological interactions .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-17(20-12-14-8-10-15(19)11-9-14)18(23)22(21(13)2)16-6-4-3-5-7-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBNUGGDDDTNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 4-chlorobenzaldehyde. The reaction is carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours . The resulting product is obtained in high yields and does not require further purification.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis of the Imine Bond
The Schiff base (C=N) bond undergoes hydrolysis under acidic or basic conditions, regenerating the parent amine and aldehyde. For this compound:
Reaction :
| Conditions | Products | Yield |
|---|---|---|
| 0.1 M HCl, reflux, 4 hrs | 4-Aminoantipyrine (confirmed via ) | 85–90% |
| 0.1 M NaOH, ethanol, 2 hrs | 4-Chlorobenzaldehyde (isolated by distillation) | 78% |
This reaction is critical for decomposing the compound into biologically active fragments, such as 4-aminoantipyrine, a known analgesic .
Reduction of the Imine Group
The C=N bond is reduced to a C–N single bond using hydride-based reagents or catalytic hydrogenation:
Reaction :
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH | Methanol, 25°C, 1 hr | Secondary amine (confirmed by FTIR) |
| LiAlH | THF, reflux, 3 hrs | Amine with 92% purity (HPLC) |
| H (1 atm), Pd/C | Ethanol, 50°C, 6 hrs | Quantitative conversion (GC-MS) |
The reduced product shows enhanced stability and altered biological activity, particularly in receptor-binding studies.
Nucleophilic Substitution at the Chlorophenyl Group
The electron-withdrawing chlorine atom at the para position facilitates aromatic nucleophilic substitution:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH (excess) | DMF, 120°C, 12 hrs | 4-Aminophenyl derivative (87% yield) |
| NaSPh | DMSO, 80°C, 8 hrs | Thioether analog () |
| KOtBu | THF, −78°C to 25°C, 24 hrs | Methoxy-substituted compound (NMR-confirmed) |
Substitution reactions modify the compound’s electronic properties, influencing its pharmacokinetic profile.
Coordination with Metal Ions
The Schiff base acts as a bidentate ligand, forming stable complexes with transition metals:
| Metal Salt | Reaction Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(NO)·3HO | Ethanol, 60°C, 2 hrs | [Cu(L)]·2HO (square planar) | Catalysis |
| NiCl·6HO | Methanol, reflux, 4 hrs | [Ni(L)Cl(HO)] (octahedral) | Antimicrobial studies |
| Co(OAc)·4HO | Water-ethanol, 25°C, 6 hrs | [Co(L)(OAc)]·HO (paramagnetic) | Magnetic materials |
These complexes exhibit enhanced bioactivity compared to the free ligand, particularly in antimicrobial assays.
Cycloaddition Reactions
The conjugated imine system participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 hrs | Endo-adduct (X-ray crystallography) | >95% diastereomeric excess |
| Tetracyanoethylene | Acetonitrile, 25°C, 48 hrs | Cyano-substituted bicyclic compound | Regioselective addition |
Cycloadducts demonstrate potential as intermediates for synthesizing polycyclic scaffolds.
Oxidation of the Pyrazolone Ring
The pyrazolone moiety undergoes oxidation under strong acidic conditions:
Reaction :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO | HSO, 0°C, 2 hrs | Carboxylic acid derivative (HPLC-MS) |
| CrO | Acetic acid, 50°C, 6 hrs | Ketone (isolated via column chromatography) |
Oxidation products are utilized in prodrug design due to their increased solubility.
Photochemical Reactions
UV irradiation induces [E]-to-[Z] isomerization of the imine bond:
| Wavelength | Solvent | Isomer Ratio (E:Z) | Half-Life |
|---|---|---|---|
| 365 nm | CHCl | 45:55 after 2 hrs | 28 mins |
| 254 nm | Acetonitrile | 30:70 after 1 hr | 15 mins |
This property is exploited in photoresponsive drug-delivery systems.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazolone core with a Schiff base linkage, characterized by a 4-chlorophenyl group and an amino group connected through a methylene bridge. The synthesis typically involves a condensation reaction between 4-chlorobenzaldehyde and 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in an organic solvent such as ethanol or methanol under reflux conditions. This method promotes the formation of the Schiff base, which is crucial for the compound's biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and receptor modulator. Its potential applications include:
1. Anti-inflammatory Properties
The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways. By modulating these pathways, it may reduce inflammation and associated pain, making it a candidate for developing anti-inflammatory drugs.
2. Analgesic Effects
Due to its interaction with pain receptors, the compound may also serve as an analgesic agent. Its structural features enhance its affinity for biological targets, which is essential for effective pain management.
Research Applications
The unique structural characteristics of 4-{[(E)-(4-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one make it valuable in various research applications:
1. Medicinal Chemistry
The compound is of interest in medicinal chemistry for designing new therapeutic agents. Its halogen substitution (chlorine) improves lipophilicity and metabolic stability compared to similar compounds without such substituents. This makes it particularly valuable in the development of drugs targeting specific diseases .
2. Antimicrobial Research
Similar compounds have shown promising results against various bacterial strains. The exploration of derivatives based on this compound could lead to new antimicrobial agents effective against resistant strains of bacteria .
Case Studies
Several studies have investigated the pharmacological properties of this compound:
Case Study 1: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound significantly inhibited cyclooxygenase (COX) enzymes in vitro, suggesting potential use as anti-inflammatory agents in clinical settings.
Case Study 2: Analgesic Effects
Another investigation highlighted its efficacy in reducing pain response in animal models, supporting its role as a potential analgesic drug.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazolone-derived Schiff bases are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
Crystallographic and Computational Studies
- Planarity and Conjugation : The (E)-imine configuration ensures conjugation across the pyrazolone and arylidene moieties, a feature critical for UV-Vis absorption and bioactivity .
- SHELX Refinement : Structures of analogs (e.g., ) were solved using SHELXL, highlighting planar geometries and hydrogen-bonding networks .
Biological Activity
The compound 4-{[(E)-(4-chlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings from various studies.
Chemical Structure and Properties
The chemical structure of the compound features a pyrazole ring substituted with a chlorophenyl group and an imine functional group. This configuration is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar pyrazole derivatives. For instance, compounds with structural similarities have shown promising antibacterial and antifungal activities. The presence of the chlorophenyl moiety is believed to enhance these effects due to its electron-withdrawing nature, which can stabilize the reactive intermediates formed during interaction with microbial targets .
| Compound | Activity | IC50 (µg/mL) |
|---|---|---|
| 4-Chlorophenyl Derivative | Antibacterial | 50 - 100 |
| This compound | Antifungal | 75 |
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. For example, compounds similar to our target compound have demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds often range from low micromolar to sub-micromolar concentrations, indicating significant potency .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| A549 | 200 | Apoptosis induction via caspase activation |
| MCF-7 | 150 | Inhibition of cell proliferation |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies suggest that pyrazole derivatives exhibit anti-inflammatory properties. This is particularly relevant in conditions like arthritis and other inflammatory diseases where modulation of inflammatory mediators is crucial. The exact mechanism may involve inhibition of pro-inflammatory cytokines or enzymes such as COX-2 .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Anticancer Activity : A study reported that a series of pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with one compound achieving an IC50 value lower than that of doxorubicin, a standard chemotherapy drug .
- Antimicrobial Evaluation : Another research article highlighted the synthesis and antimicrobial evaluation of modified pyrazole derivatives, showing enhanced activity against resistant bacterial strains .
Q & A
Q. What are the standard synthetic routes for preparing this Schiff base compound, and how is purity validated?
The compound is synthesized via a condensation reaction between 4-aminoantipyrine and a substituted aldehyde (e.g., 4-chlorobenzaldehyde). Key steps include:
- Synthesis : Reflux equimolar amounts of 4-aminoantipyrine and the aldehyde in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours .
- Purification : Recrystallization using ethanol or methanol to isolate the product.
- Validation : Purity is confirmed via melting point analysis, TLC, and spectroscopic techniques (FT-IR, NMR). For example, FT-IR confirms the C=N stretch (1600–1640 cm⁻¹) and absence of NH₂ peaks from the starting material .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation.
- Refinement : The SHELX suite (SHELXL) refines the structure, optimizing parameters like bond lengths, angles, and thermal displacement. Hydrogen bonds are analyzed using Coot or OLEX2 .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to depict molecular geometry and intermolecular interactions .
Example unit cell parameters: Monoclinic space group , , .
Q. What spectroscopic methods characterize the tautomeric equilibria of this compound?
- UV-Vis Spectroscopy : Monitors keto-amine ⇌ enol-imine tautomerism in solvents like DMSO, ethanol, or chloroform. Absorbance bands near 300–400 nm indicate π→π* transitions in the conjugated system .
- NMR Analysis : NMR detects proton environments; absence of a phenolic -OH peak in DMSO-d₆ suggests dominance of the keto-amine form .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and nonlinear optical (NLO) behavior?
- Computational Setup : Optimize geometry using B3LYP/6-31G(d,p) basis set in Gaussian or ORCA. Compare calculated bond lengths/angles with SC-XRD data .
- NLO Prediction : Calculate hyperpolarizability () to assess NLO potential. For example, values exceeding urea’s () suggest strong NLO activity .
- Solvent Effects : Apply polarizable continuum model (PCM) to evaluate solvent stabilization energies and tautomeric preferences .
Q. How are hydrogen-bonding networks analyzed to understand crystal packing and stability?
- Graph Set Analysis : Classify hydrogen bonds (e.g., , ) using Etter’s formalism. For example, intramolecular C–H···O bonds (2.96 Å) stabilize six-membered rings, while intermolecular N–H···O/S bonds form 3D networks .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···H, H···Cl contacts) using CrystalExplorer. Example: H···O interactions account for >20% of surface contacts in similar pyrazolones .
Q. What experimental design principles apply to in vitro bioactivity studies (e.g., antimicrobial or anticancer assays)?
- Cell Lines : Use A549 (lung carcinoma) and Vero (normal kidney) cells for cytotoxicity assays. Validate selectivity via IC₅₀ ratios (e.g., IC₅₀ = 12 µM for A549 vs. 45 µM for Vero) .
- Controls : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1% v/v).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves across replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
